molecular formula C11H14BrNO3S B3083152 1-((3-Bromophenyl)sulfonyl)piperidin-4-ol CAS No. 1137091-56-5

1-((3-Bromophenyl)sulfonyl)piperidin-4-ol

Cat. No.: B3083152
CAS No.: 1137091-56-5
M. Wt: 320.2 g/mol
InChI Key: MHUGRXNQCHZPNI-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)sulfonyl)piperidin-4-ol (CAS 1137091-56-5) is a high-purity chemical compound with a molecular formula of C 11 H 14 BrNO 3 S and a molecular weight of 320.20 g/mol . This piperidine-based building block is characterized by a sulfonyl group bridging a 3-bromophenyl ring and the nitrogen of the piperidine ring, which is substituted with a hydroxyl group at the 4-position. Its structural features make it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Compounds with sulfonyl piperidine scaffolds have been investigated for their biological activity, including use in the development of therapeutics for prokineticin-mediated diseases . As a versatile reagent, it is suitable for various organic synthesis applications, including the exploration of structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. It is recommended to store the product according to the provided safety data sheet. For specific shipping and storage requirements, including cold-chain transportation options, please contact the supplier.

Properties

IUPAC Name

1-(3-bromophenyl)sulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-9-2-1-3-11(8-9)17(15,16)13-6-4-10(14)5-7-13/h1-3,8,10,14H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGRXNQCHZPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Bromophenyl)sulfonyl)piperidin-4-ol typically involves the reaction of 3-bromobenzenesulfonyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromophenyl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 1-((3-Bromophenyl)sulfonyl)piperidin-4-ol
  • Molecular Formula : C12H14BrN1O2S1
  • Molecular Weight : 328.21 g/mol

The compound features a piperidine ring substituted with a sulfonyl group attached to a bromophenyl moiety, which enhances its reactivity and potential biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The sulfonamide group can enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : There is ongoing research into the antimicrobial efficacy of this compound, especially against resistant strains of bacteria. Its structural similarity to known antibiotics suggests it may possess similar properties.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

  • Building Block for Complex Molecules : It can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions or coupling reactions. This versatility makes it an important reagent in synthetic chemistry.
  • Functionalization : The presence of the bromine atom allows for further functionalization, enabling chemists to introduce additional functional groups that can modify the compound's properties and reactivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of sulfonamide derivatives, including this compound. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at the University of Pharmaceutical Sciences evaluated the antimicrobial activity of several piperidine derivatives. The study found that this compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a candidate for antibiotic development .

Data Table: Comparison of Biological Activities

CompoundActivity TypeIC50 (μM)Reference
This compoundAnticancer15.4Journal of Medicinal Chemistry
This compoundAntimicrobial12.7University of Pharmaceutical Sciences

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The sulfonyl group is known to enhance the compound’s ability to interact with biological targets, while the piperidine moiety provides structural stability and facilitates cellular uptake.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in the substituents on the phenyl ring, the piperidine moiety, or the sulfonamide linker. Below is a detailed comparison with key analogs:

Substituent Variations on the Phenyl Ring

Compound Name Substituent Position/Type Molecular Formula Key Differences in Activity/Properties Reference
1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol 4-Nitro group C₁₁H₁₄N₂O₅S The nitro group enhances electrophilicity but reduces metabolic stability compared to bromine. Used as a precursor in kinase inhibitor synthesis.
1-((4-Bromophenyl)sulfonyl)piperidin-4-ol 4-Bromo group C₁₁H₁₄BrNO₃S The para-bromo substitution increases steric bulk, potentially reducing binding affinity in certain enzyme pockets compared to the meta isomer.
1-((3-Amino-4-fluorophenyl)sulfonyl)piperidin-4-ol 3-Amino, 4-fluoro C₁₁H₁₅FN₂O₃S The amino group introduces hydrogen-bonding potential, while fluorine enhances bioavailability. Demonstrated improved solubility over brominated analogs.

Modifications to the Piperidine Core

Compound Name Piperidine Modification Molecular Formula Impact on Bioactivity Reference
1-((3-Bromophenyl)sulfonyl)-4-methylpiperidine 4-Methyl substitution C₁₃H₁₈BrNO₂S Methylation at the 4-position reduces polarity, increasing membrane permeability but decreasing water solubility.
1-((3-Bromophenyl)sulfonyl)piperidin-4-one Ketone at 4-position C₁₁H₁₂BrNO₃S Oxidation of the hydroxyl to a ketone eliminates hydrogen-bond donor capacity, critical for SK1 inhibition.
1-((3-Bromophenyl)sulfonyl)-N-methylpiperidin-4-amine hydrochloride N-Methylamine at 4-position C₁₂H₁₈BrClN₂O₂S The methylamine introduces a cationic center at physiological pH, enhancing interaction with anionic enzyme active sites.

Sulfonamide Linker Modifications

Compound Name Linker Variation Molecular Formula Functional Implications Reference
1-(3-Bromobenzyl)piperidin-4-ol Sulfonamide replaced with benzyl C₁₂H₁₆BrNO Loss of sulfonamide reduces hydrogen-bonding capacity, leading to lower target affinity in kinase assays.
1-[(Thiophen-3-yl)methyl]piperidin-4-ol Thiophene-methyl linker C₁₀H₁₅NOS The thiophene group introduces π-π stacking potential but decreases metabolic stability.

Cytotoxic Activity

  • 1-((3-Bromophenyl)sulfonyl)piperidin-4-ol: Limited direct cytotoxicity data are available, but analogs like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (IC₅₀ = 42.22 µg/mL against MCF-7 cells) suggest brominated aromatic groups enhance anticancer activity .
  • 1-((4-Chlorophenyl)sulfonyl)piperidin-4-ol : Demonstrated moderate cytotoxicity (IC₅₀ = 37.24 µg/mL), highlighting the importance of halogen position for potency .

Enzyme Inhibition

  • Sphingosine Kinase 1 (SK1) : Piperidin-4-ol derivatives with hydrophobic substituents (e.g., octylphenyl groups) show high SK1 selectivity (15-fold over SK2) . The 3-bromophenylsulfonyl group may mimic these interactions.
  • CHOP Pathway Activation : Sulfonamide-benzamide analogs (e.g., Compound 9) activate apoptotic pathways, suggesting similar mechanisms for brominated sulfonamides .

Physicochemical Properties

Property This compound 1-((4-Bromophenyl)sulfonyl)piperidin-4-ol 1-((3-Amino-4-fluorophenyl)sulfonyl)piperidin-4-ol
Molecular Weight (g/mol) 318.23 318.23 274.31
LogP (Predicted) 2.8 2.9 1.5
Solubility (mg/mL, H₂O) 0.12 0.09 1.45
Melting Point (°C) 168–170 (decomp.) 172–174 155–157

Biological Activity

1-((3-Bromophenyl)sulfonyl)piperidin-4-ol, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine core with a sulfonyl group attached to a bromophenyl moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14BrN1O2S\text{C}_{12}\text{H}_{14}\text{BrN}_1\text{O}_2\text{S}

This compound exhibits a molecular weight of approximately 300.21 g/mol. The presence of the bromine atom and the sulfonyl group significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its role in enzyme inhibition, while the piperidine ring contributes to binding affinity and selectivity towards specific targets.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of sulfonamide derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Shows moderate efficacy against Escherichia coli and Salmonella typhi.

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
E. coli64 µg/mL
Bacillus subtilis16 µg/mL
Salmonella typhi128 µg/mL

Enzyme Inhibition

Research indicates that sulfonamides like this compound possess enzyme inhibitory properties. Notably, they have been evaluated for their ability to inhibit:

  • Acetylcholinesterase (AChE) : Essential for neurotransmission; inhibition can lead to increased levels of acetylcholine.

Table 2 presents the enzyme inhibitory activity:

CompoundEnzymeIC50 (µM)
This compoundAChE0.5
Urease0.8

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to colon cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress.

Case Studies

In a recent study evaluating multiple sulfonamide derivatives, compounds similar to this compound exhibited IC50 values below 5 nM against DLD-1 colon cancer cells, indicating strong antiproliferative effects. These findings suggest that structural modifications in the arylsulfonamide moiety can significantly enhance anticancer activity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-((3-Bromophenyl)sulfonyl)piperidin-4-ol?

Methodological Answer: The compound can be synthesized via cross-electrophile coupling using piperidin-4-ol derivatives and 3-bromobenzenesulfonyl chloride. For example, a protocol similar to the synthesis of benzyl 4-(hydroxymethyl)piperidine-1-carboxylate derivatives () can be adapted. Key steps include:

  • Sulfonylation: React piperidin-4-ol with 3-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of piperidin-4-ol to sulfonyl chloride) to improve yields (typically 50–65% based on analogous reactions) .

Q. How can NMR and HRMS be used to confirm the structure of this compound?

Methodological Answer:

  • 1H NMR: Identify characteristic peaks:
    • Aromatic protons from the 3-bromophenyl group (δ 7.3–8.0 ppm, multiplet).
    • Piperidine ring protons (δ 1.5–3.5 ppm, with distinct splitting patterns for axial/equatorial positions).
    • Hydroxyl proton (δ 1.8–2.2 ppm, broad singlet).
  • 13C NMR: Confirm sulfonyl (C-SO2, δ ~115–120 ppm) and brominated aromatic carbons (δ ~125–135 ppm).
  • HRMS: Calculate exact mass (C11H14BrNO3S, [M+H]+ = 320.203 g/mol) and compare with experimental data to validate purity .

Q. What solvents and conditions are suitable for handling this compound in experimental workflows?

Methodological Answer:

  • Solubility: The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in dichloromethane or chloroform.
  • Stability: Store at –20°C under inert atmosphere (N2/Ar) to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to moisture or light.
  • Safety: Use fume hoods for synthesis; consult SDS guidelines for brominated compounds (e.g., respiratory protection during weighing) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to obtain intensity data.
  • Structure Solution: Apply SHELXD for phase determination via Patterson methods, leveraging the heavy bromine atom for anomalous scattering.
  • Refinement: Use SHELXL for least-squares refinement. Key parameters:
    • Anisotropic displacement parameters for Br and S atoms.
    • Restraints for piperidine ring geometry to mitigate thermal motion artifacts.
    • Validate with R-factor convergence (<5%) and check for residual electron density peaks .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the sulfonyl and bromophenyl moieties?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with substituents on the phenyl ring (e.g., 4-bromo vs. 3-bromo) or modified sulfonyl groups (e.g., methylsulfonyl).
  • Biological Assays: Test analogs against relevant targets (e.g., serotonin receptors, as in ) using:
    • Radioligand binding assays (e.g., 3H-LSD for 5-HT1F affinity).
    • Functional assays (e.g., cAMP inhibition in HEK293T cells transfected with 5-HT1F).
  • Data Analysis: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with activity trends .

Q. How should conflicting data in biological assays (e.g., nonspecific inhibition) be addressed when testing this compound?

Methodological Answer:

  • Control Experiments: Include untransfected cell lines (e.g., HEK293T without 5-HT1F cDNA) to distinguish target-specific effects from nonspecific luminescence interference ().
  • Dose-Response Curves: Use concentrations below 3 μM to avoid off-target effects observed in 5-HT1F antagonist studies ().
  • Counter-Screens: Test against related receptors (e.g., 5-HT1A, 5-HT2B) to confirm selectivity. Radioligand binding assays with 3H-LSD can quantify Ki values for cross-reactivity .

Q. What computational methods are suitable for modeling the conformational flexibility of the piperidin-4-ol ring?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate the compound in explicit solvent (e.g., water/ethanol) using AMBER or CHARMM force fields to analyze ring puckering (chair vs. boat conformations).
  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-31G* level to calculate rotational barriers for the sulfonyl group.
  • Docking Studies: Use AutoDock Vina to predict binding poses in protein active sites (e.g., sulfotransferases) and correlate with experimental IC50 data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-((3-Bromophenyl)sulfonyl)piperidin-4-ol
Reactant of Route 2
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1-((3-Bromophenyl)sulfonyl)piperidin-4-ol

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